molecular formula C10H7FN2O B189501 5-Fluoro-2-phenylpyrimidin-4(3H)-one CAS No. 143328-90-9

5-Fluoro-2-phenylpyrimidin-4(3H)-one

Cat. No.: B189501
CAS No.: 143328-90-9
M. Wt: 190.17 g/mol
InChI Key: BGEFHHAZUZUAPY-UHFFFAOYSA-N
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Description

5-Fluoro-2-phenylpyrimidin-4(3H)-one: is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by the presence of a fluorine atom at the 5-position and a phenyl group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-phenylpyrimidin-4(3H)-one typically involves the reaction of 2-phenylpyrimidin-4(3H)-one with a fluorinating agent. One common method is the electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Fluoro-2-phenylpyrimidin-4(3H)-one can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction of this compound can lead to the formation of 5-fluoro-2-phenylpyrimidine.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: 5-Fluoro-2-phenylpyrimidine.

    Substitution: Corresponding substituted pyrimidines.

Scientific Research Applications

Chemistry: 5-Fluoro-2-phenylpyrimidin-4(3H)-one is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various fluorinated pyrimidine derivatives.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes and modulate their activity, making it a valuable tool in biochemical studies.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes. The fluorine atom at the 5-position enhances the compound’s ability to form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This inhibition can disrupt various biochemical pathways, making the compound effective in applications such as enzyme inhibition studies and potential therapeutic agents.

Comparison with Similar Compounds

  • 5-Chloro-2-phenylpyrimidin-4(3H)-one
  • 5-Bromo-2-phenylpyrimidin-4(3H)-one
  • 5-Iodo-2-phenylpyrimidin-4(3H)-one

Comparison: Compared to its halogenated analogs, 5-Fluoro-2-phenylpyrimidin-4(3H)-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom’s high electronegativity and small size enhance the compound’s ability to interact with biological targets, potentially leading to higher potency and selectivity in enzyme inhibition.

Biological Activity

5-Fluoro-2-phenylpyrimidin-4(3H)-one, with the chemical formula C11H8FN3O, is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is primarily noted for its potential as an antimicrobial and anticancer agent, among other pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

  • IUPAC Name : this compound
  • CAS Number : 143328-90-9
  • Molecular Formula : C11H8FN3O
  • Molecular Weight : 219.2 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, with some studies reporting minimum inhibitory concentrations (MIC) in the low micromolar range.

Microorganism MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown potent inhibition of cell proliferation in L1210 mouse leukemia cells with IC50 values in the nanomolar range. The mechanism of action appears to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells.

Case Study: L1210 Mouse Leukemia Cells

In a study examining the effects of this compound on L1210 cells, researchers found that treatment with this compound resulted in significant cell cycle arrest and increased markers of apoptosis, such as caspase activation and PARP cleavage. The addition of thymidine was shown to reverse the growth inhibition, indicating a mechanism linked to nucleotide metabolism .

The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. The fluorine atom enhances lipophilicity and influences the compound's binding affinity to enzymes involved in nucleic acid synthesis.

  • Inhibition of Enzymes : The compound acts as an inhibitor of key enzymes in the pyrimidine biosynthetic pathway.
  • Apoptosis Induction : It promotes apoptotic pathways in cancer cells through mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound Biological Activity IC50 (µM)
5-Fluoro-2-methylpyrimidin-4(3H)-oneModerate anticancer activity15
2-Amino-6-fluoropyrimidineAntimicrobial and anticancer effects25
4-(Trifluoromethyl)phenylpyrimidineLimited activity; primarily used as a scaffoldN/A

This table illustrates that while there are other compounds with similar structures, the specific fluorinated pyrimidine exhibits superior potency in both antimicrobial and anticancer activities .

Properties

IUPAC Name

5-fluoro-2-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-6-12-9(13-10(8)14)7-4-2-1-3-5-7/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEFHHAZUZUAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162388
Record name 4(1H)-Pyrimidinone, 5-fluoro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143328-90-9
Record name 4(1H)-Pyrimidinone, 5-fluoro-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143328909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(1H)-Pyrimidinone, 5-fluoro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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